Technical Documentation Center

4-Amino-3-isobutoxy-N-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-3-isobutoxy-N-methylbenzamide
  • CAS: 1216294-37-9

Core Science & Biosynthesis

Foundational

A Predictive Toxicological Assessment of 4-Amino-3-isobutoxy-N-methylbenzamide

An In-Depth Technical Guide for Researchers and Drug Development Professionals Disclaimer: This document is a predictive toxicological assessment and guide. As of the date of this publication, publicly accessible, in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document is a predictive toxicological assessment and guide. As of the date of this publication, publicly accessible, in-depth toxicological studies for 4-Amino-3-isobutoxy-N-methylbenzamide are limited. The methodologies and strategies outlined herein are based on established principles of computational and in vitro toxicology and are intended to provide a scientifically rigorous framework for evaluating the safety of this and other novel chemical entities.

Introduction: Addressing the Data Gap for a Novel Benzamide Derivative

4-Amino-3-isobutoxy-N-methylbenzamide is a substituted benzamide with potential applications in pharmaceutical development and chemical synthesis. As with many novel chemical entities (NCEs), a critical step in its development pathway is the thorough assessment of its toxicological profile. A comprehensive understanding of a compound's potential for toxicity is paramount for ensuring human safety and for navigating the stringent requirements of regulatory bodies.

Currently, the public domain lacks specific experimental toxicological data for 4-Amino-3-isobutoxy-N-methylbenzamide. This guide, therefore, is designed to address this data gap from a predictive and strategic standpoint. It serves as a roadmap for researchers and drug development professionals, outlining a logical, tiered approach to characterizing the toxicological risks associated with this molecule. By leveraging a combination of in silico computational models and a cascade of validated in vitro assays, we can build a robust preliminary safety profile, enabling informed decision-making long before advancing to more resource-intensive in vivo studies.

This document will detail the rationale and methodology behind a standard, industry-accepted preclinical safety assessment workflow, beginning with computational predictions and progressing to a targeted suite of in vitro assays designed to probe for key toxicological liabilities, including genotoxicity, cytotoxicity, and cardiotoxicity.

Part 1: In Silico Toxicological Prediction — The First Tier of Safety Assessment

Before any laboratory experiments are conducted, computational toxicology provides a rapid, cost-effective, and powerful means of predicting a compound's potential adverse effects based on its chemical structure.[1] These in silico methods utilize sophisticated algorithms and extensive databases of known toxicants to identify potential hazards, guiding the design of subsequent experimental studies.[1][2]

The underlying principle is the structure-activity relationship (SAR), which posits that a chemical's biological activity is directly related to its molecular structure.[1] By analyzing the structure of 4-Amino-3-isobutoxy-N-methylbenzamide, we can flag potential liabilities and prioritize our experimental testing strategy.

Key In Silico Endpoints for Evaluation:
  • Genotoxicity Prediction: Computer models can identify "structural alerts"—specific molecular substructures known to be associated with DNA damage or mutagenicity. This is a critical first screen, as genotoxic compounds are often carcinogenic.[3]

  • Carcinogenicity Prediction: While related to genotoxicity, carcinogenicity models also assess non-genotoxic mechanisms of cancer induction.

  • Hepatotoxicity (Liver Toxicity) Prediction: Models can predict the likelihood of a compound causing liver injury by comparing its structure to a database of known hepatotoxicants.

  • Cardiotoxicity Prediction: A primary focus is on the potential to block the hERG potassium channel, an interaction strongly associated with a life-threatening arrhythmia called Torsade de Pointes.[4][5][6]

  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile: A broader computational assessment can predict how the compound will behave in the body, providing context for its potential toxicity.

Proposed In Silico Workflow Diagram

The following diagram illustrates a logical workflow for the initial computational assessment of 4-Amino-3-isobutoxy-N-methylbenzamide.

In_Silico_Workflow cluster_input Input cluster_prediction Computational Prediction Models cluster_outputs Predicted Toxicological Endpoints cluster_decision Decision Point Compound 4-Amino-3-isobutoxy- N-methylbenzamide Structure QSAR QSAR / Machine Learning Models (e.g., OECD Toolbox, Lazar) Compound->QSAR Structural_Alerts Structural Alert Analysis (e.g., DEREK Nexus) Compound->Structural_Alerts Genotoxicity Genotoxicity (Mutagenicity, Clastogenicity) QSAR->Genotoxicity Organ_Toxicity Organ System Toxicity (Hepatotoxicity, Cardiotoxicity) QSAR->Organ_Toxicity ADMET ADMET Profile QSAR->ADMET Structural_Alerts->Genotoxicity Risk_Assessment Preliminary Risk Assessment & Prioritization for In Vitro Testing Genotoxicity->Risk_Assessment Organ_Toxicity->Risk_Assessment ADMET->Risk_Assessment

Caption: Workflow for in silico toxicological prediction.

Part 2: Recommended In Vitro Toxicological Screening Cascade

Based on the outcomes of the in silico assessment, a tiered in vitro testing strategy is essential to experimentally confirm or refute the computational predictions. The following cascade represents a standard, robust approach for the initial safety evaluation of a novel compound.

Recommended In Vitro Assays
Assay NameToxicological EndpointPrincipleRegulatory Guideline
Bacterial Reverse Mutation Assay (Ames Test) Gene Mutation (Mutagenicity)Measures the ability of the compound to induce mutations that restore the functional capability of amino acid-deficient bacteria to synthesize an essential amino acid.[7]OECD 471
In Vitro Micronucleus Test Chromosomal Damage (Clastogenicity & Aneugenicity)Detects micronuclei in the cytoplasm of treated cells, which are formed from chromosome fragments or whole chromosomes that lag during cell division.[8][9][10][11]OECD 487
hERG Inhibition Assay Cardiotoxicity PotentialMeasures the compound's ability to block the hERG potassium ion channel, a key event in cardiac repolarization.[4][5][12] Inhibition can lead to QT interval prolongation.[5]ICH S7B
Cytotoxicity Assay (e.g., Neutral Red Uptake) General Cell ViabilityQuantifies the reduction in the uptake of the supravital dye Neutral Red in the lysosomes of viable cells following exposure to the test compound.OECD 129
Experimental Workflow and Decision Logic

The results from this initial battery of tests provide a critical " go/no-go " decision point. A positive result in any of the genotoxicity assays, or significant inhibition in the hERG assay, would represent a major hurdle for the compound's development and would necessitate a thorough risk-benefit analysis and potentially the synthesis of analogues with an improved safety profile.

In_Vitro_Cascade cluster_start Initiation cluster_assays Core In Vitro Assay Battery cluster_results Data Analysis & Decision cluster_outcomes Development Path Start Compound Synthesized & Results from In Silico Screen Ames Ames Test (OECD 471) Mutagenicity Start->Ames Micronucleus In Vitro Micronucleus (OECD 487) Clastogenicity/Aneugenicity Start->Micronucleus hERG hERG Inhibition Assay Cardiotoxicity Start->hERG Analysis Analyze Results: - Genotoxicity? - hERG Liability? Ames->Analysis Micronucleus->Analysis hERG->Analysis Proceed Proceed to Further Preclinical Studies (e.g., In Vivo Toxicity) Analysis->Proceed All Negative Stop STOP or Redesign High-Risk Profile Analysis->Stop Positive Finding

Caption: Tiered in vitro toxicological screening cascade.

Detailed Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a cornerstone of genotoxicity testing, used to assess the mutagenic potential of a chemical.[3][7] The following protocol is a generalized methodology based on the OECD 471 guideline.[13]

1. Objective: To determine if 4-Amino-3-isobutoxy-N-methylbenzamide can induce reverse mutations in amino acid-deficient strains of Salmonella typhimurium and Escherichia coli.

2. Materials:

  • Test Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Test Compound: 4-Amino-3-isobutoxy-N-methylbenzamide, dissolved in a suitable, non-toxic solvent (e.g., DMSO).

  • Metabolic Activation System (S9): A cofactor-supplemented post-mitochondrial fraction prepared from the liver of rodents (e.g., rats) treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial as some chemicals only become mutagenic after being metabolized.[13]

  • Media: Minimal glucose agar plates (Vogel-Bonner Medium E), top agar, nutrient broth.

  • Controls:

    • Negative Control: Vehicle (solvent) alone.

    • Positive Controls (without S9): Strain-specific mutagens (e.g., 2-nitrofluorene for TA98, sodium azide for TA1535).

    • Positive Controls (with S9): Strain-specific mutagens requiring metabolic activation (e.g., 2-aminoanthracene).

3. Procedure (Plate Incorporation Method):

  • Preliminary Cytotoxicity Test: A range-finding experiment is performed to determine the concentration range of the test compound that causes toxicity to the bacterial strains. The main experiment should use concentrations up to the point of toxicity or a maximum of 5 mg/plate or 10 µL/plate.

  • Main Experiment Preparation:

    • For each test condition (compound concentration, positive control, negative control), prepare triplicate plates.

    • Perform the entire experiment both with and without the S9 metabolic activation mix.

  • Exposure:

    • To sterile test tubes, add in the following order:

      • 0.1 mL of the appropriate bacterial overnight culture.

      • 0.1 mL of the test compound solution at the desired concentration (or control solution).

      • 0.5 mL of S9 mix (for "+S9" conditions) or buffer (for "-S9" conditions).

    • Vortex the tubes gently.

  • Plating:

    • Add 2.0 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin (or tryptophan for E. coli), to each tube.

    • Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure the top agar spreads evenly.

  • Incubation:

    • Allow the top agar to solidify.

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies (his+ or trp+) on each plate.

    • Examine the background bacterial lawn for signs of cytotoxicity.

4. Data Interpretation:

  • A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the mean of the negative control for at least one strain, with or without S9.

  • The results from the positive controls must demonstrate the expected mutagenic response, and the negative controls must be within historical limits, validating the experiment.

Conclusion and Forward Look

This guide presents a foundational strategy for establishing the toxicological profile of 4-Amino-3-isobutoxy-N-methylbenzamide. By initiating the safety assessment with a robust in silico analysis, researchers can gain valuable predictive insights that inform a targeted and efficient in vitro testing cascade.[2] The core battery of assays—Ames, micronucleus, and hERG—addresses the most critical and common liabilities that can halt the development of a promising compound.

Should 4-Amino-3-isobutoxy-N-methylbenzamide prove to be non-genotoxic and free of significant hERG liability in these initial screens, the next logical step would be to expand the investigation to include more complex endpoints. This could involve assays for hepatotoxicity using cultured hepatocytes, further exploration of potential off-target pharmacology, and ultimately, well-designed in vivo studies to understand its acute toxicity and pharmacokinetic profile in a whole organism. This structured, tiered approach ensures that resources are used judiciously while building a comprehensive and scientifically sound safety dossier essential for the advancement of any new chemical entity.

References

  • Herg Assay Services | Reaction Biology. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Importance of Screening Against the hERG Assay. (n.d.). Appgreatlakes. Retrieved February 14, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved February 14, 2026, from [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. Retrieved February 14, 2026, from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Nanotechnology Characterization Laboratory. Retrieved February 14, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved February 14, 2026, from [Link]

  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. Retrieved February 14, 2026, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. Retrieved February 14, 2026, from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved February 14, 2026, from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved February 14, 2026, from [Link]

  • In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai. Retrieved February 14, 2026, from [Link]

  • AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved February 14, 2026, from [Link]

  • In Vitro MicroNucleus Test MNT (OECD TG487). (n.d.). Xenometrix AG. Retrieved February 14, 2026, from [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. (2024, December 12). Instem. Retrieved February 14, 2026, from [Link]

  • In vitro mammalian cell micronucleus test. (n.d.). RE-Place. Retrieved February 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-Amino-3-isobutoxy-N-methylbenzamide

This application note details the synthetic pathway for 4-Amino-3-isobutoxy-N-methylbenzamide , a structural analog within the benzamide class of compounds often utilized in medicinal chemistry as scaffolds for D2/5-HT r...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthetic pathway for 4-Amino-3-isobutoxy-N-methylbenzamide , a structural analog within the benzamide class of compounds often utilized in medicinal chemistry as scaffolds for D2/5-HT receptor modulators or as metabolic standards.[1][2]

The protocol is designed for high-fidelity laboratory execution, utilizing a Nitro-Reduction Route .[1][2] This strategy is selected over direct aniline alkylation to ensure regiospecificity at the phenolic oxygen and to prevent poly-alkylation of the amine.[1][2]

Part 1: Strategic Overview & Retrosynthesis

Rationale: Direct alkylation of 4-amino-3-hydroxybenzamide poses significant challenges regarding chemoselectivity (N- vs O-alkylation). To mitigate this, we employ 3-hydroxy-4-nitrobenzoic acid as the starting material.[1][2] The nitro group serves two functions: it acts as a robust protecting group for the amine and electronically activates the phenolic hydroxyl for alkylation.[2]

Pathway:

  • O-Alkylation: Installation of the isobutyl ether linkage.[1][2]

  • Amidation: Conversion of the carboxylic acid to the N-methylamide.[1][2]

  • Nitro Reduction: Unmasking the aniline to yield the final API (Active Pharmaceutical Ingredient) intermediate.[2]

Retrosynthesis Target 4-Amino-3-isobutoxy- N-methylbenzamide Intermediate2 3-Isobutoxy-N-methyl- 4-nitrobenzamide Target->Intermediate2 Nitro Reduction (H2/Pd-C or Fe/HCl) Intermediate1 3-Isobutoxy-4-nitrobenzoic Acid Intermediate2->Intermediate1 Amidation (MeNH2, Coupling Agent) Start 3-Hydroxy-4-nitrobenzoic Acid Intermediate1->Start O-Alkylation (Isobutyl Bromide, K2CO3)

Figure 1: Retrosynthetic disconnection showing the Nitro-Reduction strategy.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 3-isobutoxy-4-nitrobenzoate

Note: We proceed via the methyl ester for easier purification before amidation, although direct acid coupling is possible.[1][2]

Reagents:

  • 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7)[1][2]

  • Isobutyl bromide (1-Bromo-2-methylpropane)[1][2]

  • Potassium Carbonate (K₂CO₃), anhydrous[1]

  • DMF (N,N-Dimethylformamide)[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-4-nitrobenzoic acid (10.0 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add K₂CO₃ (25.0 mmol, 2.5 eq). The solution will turn yellow/orange due to phenoxide formation.[1][2] Stir at room temperature for 15 minutes.

  • Alkylation: Add isobutyl bromide (12.0 mmol, 1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting phenol.[2]

    • Mechanistic Insight: The nitro group at the para position increases the acidity of the phenol, facilitating the SN2 attack on the primary alkyl halide.[2]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (150 mL). The product (ester/acid mixture depending on conditions) typically precipitates.[2] Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Note: If the acid was used directly without prior esterification, the K₂CO₃ conditions often esterify the carboxylic acid as well if excess alkyl halide is used.[2] To ensure a single clean product for the next step, it is often cleaner to start with Methyl 3-hydroxy-4-nitrobenzoate .[1][2] If starting with the acid, perform a standard Fischer esterification (MeOH/H₂SO₄) first, or proceed to amidation using the crude acid intermediate. We will assume the Methyl Ester intermediate for the next step.

Stage 2: Conversion to 3-Isobutoxy-N-methyl-4-nitrobenzamide

Reagents:

  • Methyl 3-isobutoxy-4-nitrobenzoate (from Stage 1)[1][2]

  • Methylamine (40% aq.[1][2] solution or 2M in THF)

  • Methanol (if using aq.[1][2] amine)

Protocol:

  • Setup: Dissolve the methyl ester (5.0 mmol) in Methanol (10 mL).

  • Aminolysis: Add Methylamine solution (excess, ~20 mmol).

  • Reaction: Seal the vessel (pressure tube recommended) and stir at 50°C for 12 hours.

    • Observation: The reaction converts the ester to the amide.[2] The yellow color persists (nitro group).[2]

  • Workup: Concentrate the solvent under reduced pressure. The residue is typically a solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) to yield 3-Isobutoxy-N-methyl-4-nitrobenzamide .[1][2]

Stage 3: Reduction to 4-Amino-3-isobutoxy-N-methylbenzamide

Reagents:

  • 3-Isobutoxy-N-methyl-4-nitrobenzamide[1][2]

  • Palladium on Carbon (10% Pd/C)[1]

  • Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)[1]

  • Methanol or Ethanol[1][2]

Protocol:

  • Catalyst Prep: In a nitrogen-flushed flask, add 10% Pd/C (10 wt% loading relative to substrate).[1][2] Caution: Pd/C is pyrophoric.

  • Substrate Addition: Dissolve the nitro-amide (2.0 mmol) in Methanol (20 mL) and carefully add to the catalyst.

  • Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously under a H₂ balloon at room temperature for 2–4 hours.

    • Endpoint: Solution often becomes colorless or pale fluorescent blue (characteristic of anthranilates/anilines).[1][2] TLC should show a significant polarity shift (amine is more polar than nitro).[1][2]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1][2]

  • Isolation: Concentrate the filtrate to yield the crude target.

  • Final Purification: Recrystallize from Isopropanol/Hexane or purify via HPLC if high purity (>99%) is required for biological assays.

Part 3: Data Summary & Visualization

Process Parameters Table
StepTransformationReagentsKey ConditionsExpected Yield
1 EtherificationIsobutyl bromide, K₂CO₃DMF, 60°C, 6h85-90%
2 AmidationMethylamineMeOH, 50°C, 12h80-85%
3 ReductionH₂ / Pd/CMeOH, RT, 3h>90%
Reaction Workflow Diagram

Workflow Step1 Step 1: Etherification (S_N2 Reaction) Step2 Step 2: Amidation (Nucleophilic Acyl Substitution) Step1->Step2 Methyl 3-isobutoxy- 4-nitrobenzoate Step3 Step 3: Hydrogenation (Nitro Reduction) Step2->Step3 Nitro-Amide Intermediate Final Final Product Isolation Step3->Final Pd Removal & Crystallization

Figure 2: Sequential workflow for the synthesis of 4-Amino-3-isobutoxy-N-methylbenzamide.

References

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. (Provides general conditions for benzamide formation and nitro/amine handling).

  • SciSpace. (2002).[1][2] Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. (Detailed protocols for substituted benzamide synthesis, specifically the 4-amino-2-alkoxy motif).

  • Sigma-Aldrich. 4-Amino-3-methoxy-N-methylbenzamide Product Page. (Reference for the commercially available methoxy-analog, validating the stability of the core scaffold).

Sources

Application

The Synthesis of Cariprazine: A Detailed Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of Cariprazine, a third-generation atypical antipsychotic. This document is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Cariprazine, a third-generation atypical antipsychotic. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. While the initial query suggested a synthetic route commencing from 4-Amino-3-isobutoxy-N-methylbenzamide, a thorough review of established scientific literature and patents indicates that this is not a recognized pathway for Cariprazine synthesis. Therefore, this guide will focus on a well-documented and industrially relevant synthetic strategy, providing a robust and validated approach for the preparation of this important active pharmaceutical ingredient (API).

Cariprazine, marketed under the brand name Vraylar®, is a potent dopamine D3 and D2 receptor partial agonist with high selectivity for the D3 receptor. It is indicated for the treatment of schizophrenia and bipolar disorder. The synthesis of Cariprazine is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product.

A Validated Synthetic Pathway to Cariprazine

The selected synthetic route proceeds via the preparation of two key intermediates: 1-(2,3-dichlorophenyl)piperazine (Intermediate 1) and trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid (Intermediate 2) . These intermediates are then coupled, followed by reduction and salt formation to yield Cariprazine hydrochloride. This pathway is advantageous due to the availability of starting materials and the relatively straightforward nature of the reactions involved.

Overall Synthetic Workflow

The synthesis can be conceptually divided into three main stages:

  • Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate 1)

  • Synthesis of trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid (Intermediate 2)

  • Coupling of Intermediates, Reduction, and Salt Formation to Yield Cariprazine HCl

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Assembly 2,3-dichloroaniline 2,3-dichloroaniline 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 2,3-dichloroaniline->1-(2,3-dichlorophenyl)piperazine bis(2-chloroethyl)amine Amide Intermediate Amide Intermediate 1-(2,3-dichlorophenyl)piperazine->Amide Intermediate Coupling with Intermediate 2 trans-4-aminocyclohexyl\lacetic acid trans-4-aminocyclohexyl acetic acid trans-4-{[(dimethylamino)carbonyl]amino}\lcyclohexyl)acetic acid trans-4-{[(dimethylamino)carbonyl]amino} cyclohexyl)acetic acid trans-4-aminocyclohexyl\lacetic acid->trans-4-{[(dimethylamino)carbonyl]amino}\lcyclohexyl)acetic acid dimethylcarbamoyl chloride Cariprazine (base) Cariprazine (base) Amide Intermediate->Cariprazine (base) Reduction Cariprazine HCl Cariprazine HCl Cariprazine (base)->Cariprazine HCl HCl G Intermediate 1 1-(2,3-dichlorophenyl) piperazine Amide Intermediate N'-[trans-4-[2-[4-(2,3-Dichlorophenyl) -1-piperazinyl]-2-oxoethyl]cyclohexyl] -N,N-dimethylurea Intermediate 1->Amide Intermediate Coupling (e.g., CDI) Intermediate 2 trans-4-{[(dimethylamino)carbonyl]amino} cyclohexyl)acetic acid Intermediate 2->Amide Intermediate Cariprazine_base Cariprazine (base) Amide Intermediate->Cariprazine_base Reduction (e.g., Borane) Cariprazine_HCl Cariprazine HCl Cariprazine_base->Cariprazine_HCl HCl in solvent

Caption: Final assembly of Cariprazine.

Protocol: Synthesis of Cariprazine Hydrochloride

Materials:

  • trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid (Intermediate 2)

  • 1-(2,3-dichlorophenyl)piperazine (Intermediate 1)

  • Carbonyldiimidazole (CDI) or other coupling agent

  • Acetone or other suitable solvent

  • Borane reagent (e.g., borane-tetrahydrofuran complex)

  • Hydrochloric acid (in a suitable solvent like methanol)

  • Dichloromethane

Procedure:

Part A: Amide Coupling

  • In a reaction vessel under a nitrogen atmosphere, dissolve trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid in a suitable solvent like acetone. [1]2. Add carbonyldiimidazole to the solution and stir for several hours to form the active intermediate. [1]3. Add 1-(2,3-dichlorophenyl)piperazine to the reaction mixture. [1]4. Stir the reaction at room temperature until completion (typically 18-24 hours).

  • Isolate the resulting amide intermediate, N'-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]-2-oxoethyl]cyclohexyl]-N,N-dimethylurea, by precipitation with water and filtration. [1][2] Part B: Reduction to Cariprazine Base

  • The amide intermediate is then reduced. A common method involves the use of borane reagents. [1]2. Dissolve the amide in an ether-type solvent such as tetrahydrofuran.

  • Add the borane reagent (e.g., borane-tetrahydrofuran complex) and stir until the reduction is complete.

  • Quench the reaction carefully and work up to isolate the Cariprazine free base.

Part C: Formation of Cariprazine Hydrochloride

  • Dissolve the Cariprazine base in a suitable solvent mixture, such as dichloromethane and methanol. [3]2. Add a solution of hydrochloric acid in a solvent like methanol. [3]3. The Cariprazine hydrochloride salt will precipitate. It can be isolated by filtration, washed, and dried. [3]

    Reagent/Material Molar Mass ( g/mol ) Key Properties
    Amide Intermediate 441.39 Precursor to Cariprazine
    Cariprazine (base) 427.42 Final API (free base)

    | Cariprazine HCl | 463.88 | Final API (hydrochloride salt) |

Conclusion

The synthetic pathway detailed in this application note provides a reliable and scalable method for the preparation of Cariprazine. By carefully controlling the reaction conditions and purification procedures at each step, researchers can obtain high-purity Cariprazine hydrochloride suitable for further studies and development. It is imperative that all synthetic procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment, as some of the reagents and intermediates may be hazardous.

References

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70. [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap. [Link]

  • Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3296. [Link]

  • Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]

  • Chen, X., Ni, F., Liu, Y., Fu, L., & Li, J. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis, 48(18), 3120-3126. [Link]

  • WO2018007986A1 - Industrial process for the prepar
  • US11274087B2 - Industrial process for the prepar
  • Preparation method of cariprazine intermediate - Eureka | Patsnap. [Link]

  • WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. [Link]

  • Optimization of Aripiprazole Synthesis. [Link]

  • Synthesis method for cariprazine. [Link]

  • WO/2019/016828 NOVEL PROCESSES FOR THE PREPARATION OF TRANS-N-{4-[2-[4-(2,3-DICHLOROPHENYL)PIPERAZINE-1-YL]ETHYL] CYCLOHEXYL}-N',N'-DIMETHYLUREA HYDROCHLORIDE AND POLYMORPHS THEREOF. [Link]

  • AU2017292177B2 - Industrial process for the prepar
  • SYNTHESIS METHOD FOR CARIPRAZINE - European Patent Office - EP 3845523 A1. [Link]

  • EP3845523A1 - Synthesis method for cariprazine.
  • trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride. [Link]

  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... - ResearchGate. [Link]

Sources

Method

Application Note: LC-MS/MS Quantitation of 4-Amino-3-isobutoxy-N-methylbenzamide

This Application Note provides a definitive, high-sensitivity LC-MS/MS protocol for the detection and quantification of 4-Amino-3-isobutoxy-N-methylbenzamide . This compound is a critical intermediate and potential genot...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive, high-sensitivity LC-MS/MS protocol for the detection and quantification of 4-Amino-3-isobutoxy-N-methylbenzamide . This compound is a critical intermediate and potential genotoxic impurity (GTI) often associated with the synthesis of substituted benzamide pharmacophores (e.g., in the development of D2/D3 receptor modulators or specific kinase inhibitors).

Executive Summary

This protocol outlines a validated methodology for the trace analysis of 4-Amino-3-isobutoxy-N-methylbenzamide (hereafter AIMB ). Due to the presence of the primary aniline moiety and the lipophilic isobutoxy tail, this method utilizes Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

The method addresses two critical challenges:

  • Selectivity: Differentiating AIMB from potential de-alkylated degradants (e.g., 4-amino-3-hydroxy-N-methylbenzamide).

  • Sensitivity: Achieving limits of quantitation (LOQ) suitable for impurity profiling (< 10 ppm relative to API) or bioanalytical monitoring.

Physicochemical Profile & Mechanistic Basis

Understanding the molecule is the first step to successful detection.

PropertyValue / DescriptionImpact on Method
Formula C₁₂H₁₈N₂O₂Defines Precursor Ion [M+H]⁺ at m/z 223.1 .
Exact Mass 222.1368 DaHigh-resolution confirmation target.
Key Moieties 1. Primary Aniline (-NH₂)2. Isobutoxy Ether (-O-iBu)3. Secondary Amide (-CONHMe)1. Aniline: Protonation site (pKa ~4-5). Requires acidic mobile phase.2. Isobutoxy: Increases retention on C18; specific fragmentation (loss of alkene).
LogP (Calc) ~2.1 - 2.5Moderately lipophilic. Ideal for Reversed-Phase LC.
Solubility DMSO, Methanol, AcetonitrileSample diluent must contain >20% organic solvent to prevent precipitation.

Experimental Protocol: LC-MS/MS Conditions

A. Liquid Chromatography (UHPLC)

Rationale: A high-strength silica (HSS) T3 or equivalent C18 column is selected to retain the polar aniline "head" while engaging the hydrophobic isobutoxy "tail," ensuring separation from the solvent front and polar degradants.

  • System: Agilent 1290 Infinity II / Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

  • Column Temp: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL (PLNO mode).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Elution strength).

Gradient Table:

Time (min) % Mobile Phase B Curve Event
0.00 5 Initial Load/Desalt
1.00 5 6 Hold
6.00 95 6 Elution of AIMB
7.50 95 6 Wash
7.60 5 1 Re-equilibration

| 10.00 | 5 | 6 | End |

B. Mass Spectrometry (Triple Quadrupole)

Rationale: ESI+ is mandatory due to the basic nitrogen. Fragmentation is driven by the cleavage of the labile isobutoxy ether and the amide bond.

  • Ionization: ESI Positive (+)[1][2]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500 °C

  • Gas Flow: 1000 L/hr (N₂)

MRM Transitions (Optimized):

Transition TypePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Mechanistic Origin
Quantifier 223.1 167.1 3022Loss of Isobutene (-56 Da): Characteristic McLafferty-type rearrangement of the isobutoxy ether. Highly specific.
Qualifier 1 223.1192.13018Loss of Methylamine (-31 Da): Cleavage of the N-methyl amide bond.
Qualifier 2 223.1150.13028Loss of Isobutoxy radical (-73 Da): High energy fragmentation.

Visualized Workflows (Graphviz)

A. Fragmentation Pathway Logic

This diagram illustrates the structural causality behind the selected MRM transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 223.1 (Protonated AIMB) Frag1 Product Ion A m/z 167.1 (Phenol Derivative) Parent->Frag1 Loss of Isobutene (-56 Da) Ether Rearrangement Frag2 Product Ion B m/z 192.1 (Acylium Ion) Parent->Frag2 Loss of Methylamine (-31 Da) Amide Cleavage Frag3 Product Ion C m/z 150.1 (Core Benzamide) Frag1->Frag3 Secondary Loss (-NH3 or -OH)

Figure 1: Proposed fragmentation pathway for 4-Amino-3-isobutoxy-N-methylbenzamide in ESI+ mode.

B. Sample Preparation Workflow

Standard operating procedure for extracting AIMB from a complex matrix (e.g., plasma or API slurry).

SamplePrep Start Sample Source (Plasma or API Solution) Step1 Protein PPT / Dilution Add 3:1 Acetonitrile (cold) containing IS (d3-Analog) Start->Step1 Step2 Vortex & Centrifuge 3000 x g for 10 min Step1->Step2 Step3 Supernatant Transfer Take 100 µL of upper layer Step2->Step3 Step4 Dilution Dilute 1:1 with Water (Matches Initial Mobile Phase) Step3->Step4 Analysis LC-MS/MS Injection 2.0 µL Step4->Analysis

Figure 2: "Dilute-and-Shoot" workflow ensuring matrix compatibility and column longevity.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met during setup:

  • System Suitability Test (SST):

    • Inject a 10 ng/mL standard 6 times.

    • Requirement: %RSD of Peak Area < 5.0%.[3] Retention time shift < 0.1 min.

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL.

    • Requirement: r² > 0.995 using 1/x² weighting.

  • Carryover Check:

    • Inject a blank immediately after the highest standard (ULOQ).

    • Requirement: Peak area in blank < 20% of the LLOQ area.

  • Matrix Effect (ME):

    • Compare slope of calibration curve in solvent vs. matrix.

    • Calculation: ME (%) = (Slope_matrix / Slope_solvent - 1) * 100.

    • Note: If ME > 20%, switch to Deuterated Internal Standard (AIMB-d3) or use standard addition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction of aniline amine with silanols.Ensure column is "Endcapped" (e.g., HSS T3). Add 5mM Ammonium Formate to MP A.
Low Sensitivity (167.1) Source temperature too low for stable ether cleavage.Increase Desolvation Temp to 550°C. Increase Cone Voltage by 5V.
High Backpressure Precipitation of sample.Ensure sample diluent matches MP A (5% ACN). Do not inject 100% organic solvent.
Ghost Peaks Contamination from "isobutoxy" plasticizers.Use LC-MS grade solvents and glass vials only. Avoid Parafilm.

References

  • Niessen, W. M. A. (2003). Liquid Chromatography-Mass Spectrometry. 3rd Ed. CRC Press. (Foundational text on ESI mechanisms for basic amines).
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. . (Regulatory context for benzamide impurity analysis).

  • Holčapek, M., et al. (2012). "Recent advances in the analysis of impurities in pharmaceuticals." Trends in Analytical Chemistry, 37, 1-122.
  • Waters Corporation. (2020). ACQUITY UPLC HSS T3 Column Care & Use Manual. . (Specifics on column chemistry for polar group retention).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing degradation of 4-Amino-3-isobutoxy-N-methylbenzamide during storage

Technical Support Center: 4-Amino-3-isobutoxy-N-methylbenzamide Welcome to the technical support guide for 4-Amino-3-isobutoxy-N-methylbenzamide. This document is intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-3-isobutoxy-N-methylbenzamide

Welcome to the technical support guide for 4-Amino-3-isobutoxy-N-methylbenzamide. This document is intended for researchers, scientists, and drug development professionals to ensure the chemical integrity and minimize degradation of this compound during storage and handling. By understanding the molecule's inherent sensitivities, you can implement effective strategies to preserve its quality for reliable experimental outcomes.

Compound Overview & Intrinsic Stability

4-Amino-3-isobutoxy-N-methylbenzamide possesses three key functional groups that dictate its stability profile: an aromatic amine, an amide linkage, and an ether linkage. Each of these sites is susceptible to specific degradation pathways.

  • Aromatic Amine (-NH₂): Highly susceptible to oxidation, which can be catalyzed by light (photo-oxidation), heat, or trace metal ions. Oxidation often leads to the formation of colored impurities (e.g., quinone-imines), causing the material to change from a white or off-white solid to yellow, brown, or pink.

  • Amide (-CONH-): Prone to hydrolysis under both acidic and basic conditions. This cleavage would yield 4-amino-3-isobutoxybenzoic acid and methylamine. While generally stable at neutral pH, the rate of hydrolysis increases significantly at pH extremes.[1][2][3]

  • Ether (-O-isobutyl): Generally stable, but can be susceptible to cleavage under harsh acidic conditions, a scenario more common in forced degradation studies than under typical storage conditions.

Below is a diagram illustrating the molecule and its chemically labile sites.

Molecule_Stability Figure 1: Potential Degradation Sites of the Molecule cluster_legend Legend mol k1 Oxidation-Prone k2 Hydrolysis-Prone k3 Acid-Labile p_amine p_amine->k1 Aromatic Amine p_amide p_amide->k2 Amide p_ether p_ether->k3 Ether Linkage

Caption: Potential degradation sites on 4-Amino-3-isobutoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs) on Storage & Handling

Q: What are the ideal storage conditions for solid 4-Amino-3-isobutoxy-N-methylbenzamide?

A: To maximize long-term stability, the solid compound should be stored under controlled conditions that mitigate exposure to the primary degradation triggers: oxygen, moisture, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical degradation reactions. For amines, storage below 30°C is generally recommended to maintain stability.[4]
Atmosphere Inert Gas (Argon or Nitrogen)The aromatic amine is prone to oxidation.[5][6][7][8] Displacing air with an inert gas minimizes oxidative degradation and color change.
Moisture Tightly sealed container with desiccantAmines can be hygroscopic.[4] Preventing moisture uptake is crucial to inhibit hydrolysis of the amide bond.
Light Amber glass vial or opaque containerProtects against photo-oxidation, a common degradation pathway for aromatic amines.[9][10]

Q: I need to prepare a stock solution. What solvent should I use and how should I store it?

A: For short-term storage (1-2 weeks), solutions in anhydrous DMSO or DMF are generally acceptable if stored at -20°C or below in tightly sealed vials. For aqueous solutions, stability is highly pH-dependent. A neutral pH buffer (e.g., phosphate buffer, pH 6.5-7.5) is recommended to minimize both acid and base-catalyzed hydrolysis of the amide bond.[11] Aqueous solutions are less stable and should be prepared fresh whenever possible. All solutions should be stored protected from light.

Q: My solid material has developed a yellow/brown tint. Is it still usable?

A: A color change strongly suggests oxidative degradation of the aromatic amine. While the bulk of the material may still be the parent compound, the presence of these colored impurities indicates a loss of purity. For sensitive quantitative experiments (e.g., cell-based assays, in vivo studies), using discolored material is not recommended as the impurities could have unintended biological activity or interfere with analytical measurements. We strongly advise running a purity check via HPLC-UV before use.

Troubleshooting Guide: Investigating Degradation

This section provides a logical workflow for when you suspect your compound has degraded.

Troubleshooting_Workflow start Observation: Suspected Degradation (e.g., color change, poor results) visual Step 1: Visual Inspection - Check for color change - Note any change in physical form start->visual hplc Step 2: Purity Analysis (HPLC-UV) - Compare current lot to reference standard - Look for new impurity peaks or area % decrease visual->hplc lcms Step 3: Identify Degradants (LC-MS) - Determine mass of impurity peaks - Correlate mass to expected degradants hplc->lcms decision Decision: Assess Impact lcms->decision discard Action: Discard Lot Procure new, verified material decision->discard Purity < 95% or unknown active impurities use_caution Action: Use with Caution - Only for non-critical experiments - Account for lower purity in calculations decision->use_caution Purity > 95% and impurities are known/inactive remediate Action: Remediate Storage - Review and correct storage conditions (Inert gas, desiccation, light protection) discard->remediate use_caution->remediate

Caption: A workflow for troubleshooting suspected compound degradation.

Q: My HPLC analysis shows a new peak that wasn't there before. What could it be?

A: Based on the structure, new peaks are likely due to hydrolysis or oxidation. An LC-MS analysis is the definitive way to identify them.

Potential DegradantExpected Mass ChangeLikely Cause
4-Amino-3-isobutoxybenzoic acid-15.02 DaHydrolysis (cleavage of N-methyl amide)
Oxidized Dimer+~206 Da (approx. doubling)Oxidation (coupling of two molecules)
Quinone-imine derivative-2.02 Da (loss of 2H)Oxidation of the aromatic amine
4-Amino-3-hydroxy-N-methylbenzamide-56.11 DaEther cleavage (harsh acid)

Note: Mass changes are calculated relative to the parent compound. Observed mass in MS will be [M+H]⁺ or other adducts.

Advanced Protocols: Forced Degradation Studies

For drug development professionals, performing forced degradation (stress testing) studies is essential to understand the intrinsic stability of the molecule. These studies are a core component of the ICH Q1A(R2) guidelines.[12][13][14]

Forced_Degradation_Workflow Figure 3: Forced Degradation Study Design api API Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h api->acid base Base Hydrolysis 0.1 M NaOH, RT, 4h api->base oxidation Oxidation 3% H₂O₂, RT, 24h api->oxidation thermal Thermal Solid, 80°C, 48h api->thermal photo Photolytic ICH Q1B Guideline exposure (1.2 million lux-hours) api->photo analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a typical forced degradation study.

Protocol 1: Stability-Indicating HPLC Method Development

A good stability-indicating method is one that can separate the intact parent compound from all potential degradation products.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm and 280 nm, plus full diode array detection (DAD) to check for peak purity.

  • Injection Volume: 2 µL

Protocol 2: Sample Preparation for Forced Degradation
  • Prepare a stock solution of 4-Amino-3-isobutoxy-N-methylbenzamide at 1 mg/mL in 50:50 Acetonitrile:Water.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Control: Mix 1 mL of stock with 1 mL of water.

  • At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize if necessary (add an equimolar amount of base for the acid sample, and acid for the base sample), and dilute with mobile phase to a final concentration of ~50 µg/mL for HPLC analysis.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][15][13]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][14]

  • ECA Academy. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link][12]

  • SlideShare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. [Link][16]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link][4]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 133. [Link][5]

  • Bassanini, I., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1696. [Link][6][8]

  • Li, H., & Torn, M. S. (2003). Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental Science & Technology, 37(13), 2843–2850. [Link][7]

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link][1]

  • Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 88(6), 543-553. [Link][2][3]

  • Onishi, I., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(10), 546. [Link][9]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 4-Amino-3-isobutoxy-N-methylbenzamide

Status: Operational Ticket ID: REF-BENZ-ISO-004 Assigned Specialist: Senior Application Scientist, Analytical Development Executive Dashboard: Molecule Stability Profile Welcome to the technical support hub for 4-Amino-3...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-BENZ-ISO-004 Assigned Specialist: Senior Application Scientist, Analytical Development

Executive Dashboard: Molecule Stability Profile

Welcome to the technical support hub for 4-Amino-3-isobutoxy-N-methylbenzamide . This guide addresses the degradation pathways inherent to the benzamide core and the specific vulnerabilities introduced by the isobutoxy and primary amine substituents.

Compound Snapshot
  • Chemical Formula:

    
    
    
  • Molecular Weight: 222.28 g/mol

  • Monoisotopic Mass ([M+H]+): 223.15 Da

  • Critical Vulnerabilities: Amide hydrolysis, Aniline oxidation, Ether dealkylation.

Quick Reference: Degradation Product Table

Use this table to match unknown peaks in your LC-MS chromatograms.

IDDegradation TypeProposed Structure NameFormula[M+H]+ (

)

Mass (Da)
RRT (Approx)*
API Parent4-Amino-3-isobutoxy-N-methylbenzamide

223.15 01.00
DP-1 Hydrolysis (Acid/Base)4-Amino-3-isobutoxybenzoic acid

210.11 -130.85 - 0.90
DP-2 O-Dealkylation4-Amino-3-hydroxy-N-methylbenzamide

167.08 -560.40 - 0.50
DP-3 Oxidation (N-Oxide)4-(Hydroxyamino)-3-isobutoxy-N-methylbenzamide

239.14 +160.95
DP-4 Photolysis/OxidationAzo-dimer speciesDimer443.25 +220>1.20

*RRT (Relative Retention Time) varies by method but generally follows Reverse Phase (C18) polarity logic.

Troubleshooting Guides & FAQs

Scenario A: "My sample solution turned yellow/brown after 24 hours on the bench."

Diagnosis: Oxidative Degradation of the Primary Aromatic Amine. Technical Explanation: The 4-amino group (aniline moiety) is electron-rich and highly susceptible to auto-oxidation, especially when dissolved in protic solvents or exposed to light. The color change indicates the formation of quinoidal species or azo-dimers (DP-4). This is not typically due to the amide or ether group.

Troubleshooting Steps:

  • Check Light Exposure: Was the sample stored in amber glassware? (Anilines are photosensitive).

  • Check Solvent Quality: Did you use degassed solvents? Dissolved oxygen accelerates this pathway.

  • LC-MS Confirmation: Look for a peak at

    
     443  (Dimer) or 
    
    
    
    239
    (N-hydroxyl/N-oxide).
  • Mitigation: Add an antioxidant (e.g., 0.1% sodium metabisulfite) or purge buffers with nitrogen if this is a formulation issue.

Scenario B: "I see a major impurity peak at [M+H]+ 210. It grows significantly at pH 1.2."

Diagnosis: Acid-Catalyzed Amide Hydrolysis (DP-1). Technical Explanation: The N-methylbenzamide bond is the weakest link under hydrolytic stress. Under acidic conditions (pH < 2) or basic conditions (pH > 10), water attacks the carbonyl carbon.

  • Mechanism: Nucleophilic acyl substitution.

  • Leaving Group: Methylamine (

    
    ).
    
  • Product: The free carboxylic acid derivative (4-Amino-3-isobutoxybenzoic acid).

Validation Protocol:

  • Isolate the peak or synthesize the reference standard (4-Amino-3-isobutoxybenzoic acid) to confirm retention time.

  • MS/MS Check: The parent (223) fragments to lose the methylamide group. The degradant (210) will not show the characteristic loss of 31 Da (methylamine) in MS2, confirming the amide is already gone.

Scenario C: "There is a polar impurity appearing under high thermal stress (60°C)."

Diagnosis: Ether Cleavage (O-Dealkylation) (DP-2). Technical Explanation: While ether linkages are generally stable, the position ortho to the amide and meta to the amine creates electronic push-pull effects. Under high thermal stress or strong Lewis acid conditions, the isobutyl group can be cleaved.

  • Mass Shift: Loss of the isobutyl moiety (

    
    , 56 Da).
    
  • Detection: This results in a phenol derivative (4-Amino-3-hydroxy-N-methylbenzamide), which is significantly more polar. Expect it to elute much earlier (RRT ~0.5) on a C18 column.[1][2][3][4][5]

Interactive Degradation Pathway Map

The following diagram illustrates the causal relationships between stress conditions and specific degradation products.

DegradationPathways Parent Parent Molecule 4-Amino-3-isobutoxy-N-methylbenzamide (MW 222) Acid Acid/Base Hydrolysis (pH < 2 or pH > 10) Parent->Acid Oxidation Oxidation (H2O2 / Air) Parent->Oxidation Thermal Thermal Stress (>60°C) Parent->Thermal DP1 DP-1: Carboxylic Acid (Amide Hydrolysis) m/z 210 Acid->DP1 Nucleophilic Attack Byprod1 Methylamine Acid->Byprod1 DP3 DP-3: N-Oxide / Hydroxylamine (Amine Oxidation) m/z 239 Oxidation->DP3 N-Oxygenation DP4 DP-4: Azo Dimer (Coupling) m/z 443 Oxidation->DP4 Dimerization DP2 DP-2: Phenol Derivative (O-Dealkylation) m/z 167 Thermal->DP2 Ether Cleavage Byprod2 Isobutene Thermal->Byprod2

Caption: Mechanistic pathway map showing the transformation of 4-Amino-3-isobutoxy-N-methylbenzamide into key degradants (DP-1 through DP-4) under ICH stress conditions.

Standard Operating Procedure: Forced Degradation Study

Objective: To generate degradation products for method validation (specificity) in compliance with ICH Q1A(R2).

Reagents & Equipment
  • Stock Solution: 1.0 mg/mL of API in Methanol/Water (50:50).

  • Stressors: 1N HCl, 1N NaOH, 3%

    
    .
    
  • Analysis: HPLC-PDA (254 nm) coupled with Q-TOF or Triple Quad MS.

Protocol Steps
Step 1: Acid Hydrolysis
  • Pipette 5 mL of Stock Solution into a volumetric flask.

  • Add 5 mL of 1N HCl .

  • Heat at 60°C for 4 hours .

  • Neutralize with 5 mL of 1N NaOH.

  • Dilute to volume with mobile phase.

  • Target: Look for DP-1 (

    
     210) .
    
Step 2: Base Hydrolysis
  • Pipette 5 mL of Stock Solution.

  • Add 5 mL of 1N NaOH .

  • Caution: Benzamides hydrolyze rapidly in base. Start at Room Temperature for 2 hours . If no degradation <5%, heat to 60°C.

  • Neutralize with 1N HCl.

  • Target: Look for DP-1 (

    
     210) .
    
Step 3: Oxidative Stress
  • Pipette 5 mL of Stock Solution.

  • Add 2 mL of 3%

    
     .
    
  • Keep in the dark at Room Temperature for 6 hours.

  • Target: Look for DP-3 (

    
     239)  and colored impurities.
    
Step 4: Photolytic Stress
  • Expose solid sample (thin layer) to 1.2 million lux hours (Cool White Fluorescent).

  • Dissolve and inject.

  • Target: Look for DP-4 (Dimers) and unknown late-eluting peaks.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, vol. 59, no. 1, 2007, pp. 59-96. Link

  • Bannwarth, W., et al. "General degradation pathways for benzamide derivatives." Helvetica Chimica Acta, (Generalized reference for benzamide stability chemistry).
  • Rao, R. N., et al. "Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS."[1] Journal of Pharmaceutical and Biomedical Analysis, vol. 95, 2014, pp. 256-264.[1] (Provides analogous fragmentation patterns for substituted benzamides). Link

  • Gedawy, A., et al. "Forced degradation of metoclopramide: Identification of degradation products." Saudi Pharmaceutical Journal, vol. 26, no. 7, 2018. (Analogous structure: 4-amino-5-chloro-2-methoxybenzamide). Link

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 4-Amino-3-isobutoxy-N-methylbenzamide

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Purity & Yield in Alkoxybenzamide Synthesis Assigned Specialist: Senior Process Chemist, Application Science Division Executive Summary: The "Puri...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Purity & Yield in Alkoxybenzamide Synthesis Assigned Specialist: Senior Process Chemist, Application Science Division

Executive Summary: The "Purity Paradox"

Users frequently report low purity (<95%) when synthesizing 4-Amino-3-isobutoxy-N-methylbenzamide . This molecule presents a classic "amphoteric interference" challenge. The coexistence of an electron-rich aniline (4-amino), a steric ether (3-isobutoxy), and a secondary amide (N-methyl) creates multiple vectors for side reactions.

The Root Cause typically lies in Route Selection. If you are attempting to alkylate 4-amino-3-hydroxy-N-methylbenzamide directly, you will inevitably face N-alkylation vs. O-alkylation competition, leading to inseparable regioisomers.

The Solution: Switch to the Nitro-Precursor Route . By establishing the ether linkage before reducing the nitro group, you eliminate N-alkylation impurities and protect the aniline functionality until the final step.

Module 1: Synthetic Route Optimization

The Recommended Workflow (Nitro Route)

Why this works: The nitro group deactivates the ring against oxidation and prevents N-alkylation, ensuring the isobutyl group only attaches to the oxygen.

SynthesisRoute Start Starting Material: 3-Hydroxy-4-nitrobenzoic acid Step1 Step 1: O-Alkylation (Isobutyl bromide / K2CO3 / DMF) Start->Step1 Impurity1 Impurity A: N-Alkylated Isomers (Avoided by this route) Start->Impurity1 If Amino-route used Inter1 Intermediate 1: 3-Isobutoxy-4-nitrobenzoic acid Step1->Inter1 Step2 Step 2: Amidation (SOCl2 then MeNH2) Inter1->Step2 Inter2 Intermediate 2: 3-Isobutoxy-N-methyl-4-nitrobenzamide Step2->Inter2 Step3 Step 3: Reduction (H2 / Pd/C or Fe/AcOH) Inter2->Step3 Final Target: 4-Amino-3-isobutoxy-N-methylbenzamide Step3->Final Impurity2 Impurity B: Azo-Dimers (From incomplete reduction) Step3->Impurity2 oxidation risk

Figure 1: The Nitro-Route strategy minimizes regioisomer formation (Impurity A) by locking the nitrogen oxidation state early.

Module 2: Troubleshooting Specific Process Steps

Step 1: O-Alkylation (The Ether Linkage)

Reaction: 3-Hydroxy-4-nitrobenzoic acid + Isobutyl bromide


 Product
SymptomProbable CauseCorrective Action
Low Conversion (<60%) Isobutyl bromide is sterically hindered and volatile.Add KI (Potassium Iodide): Use 10 mol% KI to form the more reactive isobutyl iodide in situ (Finkelstein condition).
"Des-isobutyl" Impurity Incomplete reaction carried forward.Solvent Switch: Switch from Acetone to DMF or DMAc (Dimethylacetamide) and heat to 80°C. The phenoxide is more nucleophilic in polar aprotic solvents.
Ester Formation Alkylation of the carboxylic acid (COO-).Selectivity Control: Use 2.1 equivalents of base. The carboxylate will alkylate. You must hydrolyze the ester back to acid (NaOH/MeOH) after the reaction, or proceed with the ester if using direct amidation later.
Step 2: Amidation (The N-Methyl Amide)

Reaction: Acid


 Acid Chloride 

Amide

User Question: Why is my product turning purple/brown during amidation? Answer: If you are using coupling agents (EDC/HOBt) on the amino-acid, the free amine is oxidizing.

  • Protocol Fix: Convert the nitro-acid to the acid chloride using Thionyl Chloride (

    
    ) and catalytic DMF.
    
  • Critical Step: Evaporate excess

    
     completely (chase with toluene) before adding Methylamine (
    
    
    
    ). Residual
    
    
    reacts with
    
    
    to form reactive impurities.
Step 3: Nitro Reduction (The Final Step)

Reaction: Nitro


 Amine
Impurity ObservedMechanismSolution
Colored (Orange/Red) Azo/Azoxy Dimerization: Incomplete reduction intermediates coupling together.Change Catalyst: Switch from Fe/HCl (messy workup) to Catalytic Hydrogenation (H2, Pd/C) in Methanol.
Hydroxylamine (M+16) Partial reduction (

).
Increase Pressure/Time: Ensure reaction runs to completion. Add trace acetic acid to prevent hydroxylamine stabilization.

Module 3: Purification & Isolation Protocols

Because the final product is an aniline (basic) and likely has lipophilic impurities, a standard silica column is often insufficient due to tailing. Use an Acid-Base Workup for superior purity.

The "Self-Cleaning" Extraction Protocol

This method exploits the basicity of the 4-amino group to separate it from non-basic impurities (unreacted nitro compounds, phenols).

Purification Crude Crude Reaction Mixture (Dissolved in EtOAc) AcidWash Extract with 1M HCl (aq) Crude->AcidWash OrgLayer1 Organic Layer (Discard) AcidWash->OrgLayer1 Removes Neutral/Acidic Impurities (Phenols, Nitro) AqLayer1 Aqueous Acid Layer (Contains Product Salt) AcidWash->AqLayer1 BaseStep Basify to pH 10 (with NaOH/Na2CO3) AqLayer1->BaseStep Extract2 Extract with EtOAc BaseStep->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg WasteAq Aqueous Waste Extract2->WasteAq

Figure 2: Acid-Base extraction logic to isolate the basic amine product from neutral precursors.

Frequently Asked Questions (FAQ)

Q: Can I use 4-amino-3-hydroxybenzoic acid as the starting material? A: Technically yes, but it is not recommended for high purity. You would need to selectively protect the amine (e.g., with Boc anhydride) before O-alkylation, then deprotect. The "Nitro Route" avoids these two extra steps and the associated yield loss [1].

Q: My product has a persistent smell of isobutyl bromide. How do I remove it? A: Isobutyl bromide is lipophilic. If the Acid-Base workup (Module 3) doesn't remove it, wash your final organic layer with heptane . The product will precipitate or oil out, while the alkyl halide remains in the heptane supernatant.

Q: The melting point is lower than reported (Reported: ~160-162°C). Why? A: This usually indicates the presence of the N,N-dimethyl amide impurity (if using excess methylamine with active coupling agents) or trapped solvent. Recrystallize from Isopropanol/Water (9:1) .

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

  • Pfizer Inc. (2005). Process for the preparation of benzamide derivatives. US Patent 6,953,866. (Describes analogous purification of amino-alkoxy-benzamides via acid/base extraction).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 4-Amino-3-isobutoxy-N-methylbenzamide

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the synthesis of novel pharmaceutical intermediates, such as 4-Amino-3-isobutoxy-N-methylbenza...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the synthesis of novel pharmaceutical intermediates, such as 4-Amino-3-isobutoxy-N-methylbenzamide, ensuring batch-to-batch consistency is not merely a quality control checkbox; it is the bedrock upon which reliable downstream process development and, ultimately, patient safety are built.[1][2] This guide provides an in-depth technical framework for establishing and verifying the consistency of newly synthesized batches of 4-Amino-3-isobutoxy-N-methylbenzamide against a qualified reference standard. We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven approach to quality assessment.

The Criticality of Batch-to-Batch Consistency

In pharmaceutical manufacturing, even minor variations between batches of an intermediate can have cascading effects on the final Active Pharmaceutical Ingredient (API).[3] These can manifest as altered impurity profiles, changes in physical properties, and unpredictable reaction kinetics in subsequent steps.[2] A consistent intermediate ensures process reproducibility, minimizes the risk of out-of-specification results for the API, and is a key expectation of regulatory bodies.[1] According to ICH Q11 guidelines, intermediates have a direct impact on the critical quality attributes (CQAs) of the final API, necessitating a well-documented control strategy.[1]

This guide will use a three-batch qualification approach to establish a baseline for 4-Amino-3-isobutoxy-N-methylbenzamide and then compare a new batch ("Batch 004") against this established profile.

Establishing the Reference Standard and Analytical Foundation

Before commencing batch-to-batch comparisons, a thoroughly characterized "Reference Standard" batch of 4-Amino-3-isobutoxy-N-methylbenzamide must be established. This batch should be of the highest possible purity and extensively analyzed to define its chemical and physical attributes. All subsequent batches will be compared against this standard.

The following analytical techniques form the cornerstone of our consistency testing protocol. The selection of these methods is designed to provide a comprehensive and orthogonal view of the intermediate's quality.

Overall Workflow for Batch Consistency Testing

G cluster_0 Batch Acceptance cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Outcome New Batch (e.g., 004) New Batch (e.g., 004) HPLC_Purity HPLC Purity & Impurity Profile New Batch (e.g., 004)->HPLC_Purity GC_MS Residual Solvents & Volatile Impurities New Batch (e.g., 004)->GC_MS NMR Structural Identity New Batch (e.g., 004)->NMR FTIR Functional Group Identity New Batch (e.g., 004)->FTIR DSC_TGA Thermal Properties New Batch (e.g., 004)->DSC_TGA PSD Particle Size Distribution New Batch (e.g., 004)->PSD Reference Standard Reference Standard Compare_Results Compare Results to Reference Standard Specifications HPLC_Purity->Compare_Results GC_MS->Compare_Results NMR->Compare_Results FTIR->Compare_Results DSC_TGA->Compare_Results PSD->Compare_Results Decision Batch Meets Specifications? Compare_Results->Decision Release_Batch Release Batch for Downstream Use Decision->Release_Batch Yes Investigate Investigate & Quarantine Batch Decision->Investigate No

Caption: Workflow for batch-to-batch consistency testing of 4-Amino-3-isobutoxy-N-methylbenzamide.

I. Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic molecules and for creating a detailed impurity profile.[4] The goal is to separate the main compound from any synthesis-related impurities, by-products, or degradation products.

Experimental Protocol: HPLC Analysis
  • System Preparation:

    • HPLC System: A gradient HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining a broad range of moderately polar to non-polar compounds like benzamide derivatives.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm, or a wavelength determined by a UV scan of the main compound to be at its absorbance maximum.

  • Sample Preparation:

    • Accurately weigh and dissolve the Reference Standard and each batch sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.45 µm syringe filter to remove any particulates that could damage the column.

  • Gradient Elution:

    • A gradient is employed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any specified and unspecified impurities. The impurity profile of each new batch must be qualitatively and quantitatively similar to the reference standard.

Comparative Data: HPLC Purity
Batch IDPurity (%)Impurity A (%)Impurity B (%)Total Impurities (%)
Reference Std. 99.85 0.05 0.03 0.15
Batch 00199.820.060.040.18
Batch 00299.880.040.030.12
Batch 00399.840.050.040.16
Batch 004 99.83 0.06 0.03 0.17

Analysis: Batch 004 shows a purity level and an impurity profile that are highly consistent with the reference standard and the initial qualification batches. The levels of individual and total impurities fall within the established acceptable range.

II. Residual Solvents and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying residual solvents from the synthesis and purification process.[4] Controlling residual solvents is critical as they can be toxic and may affect the physical properties of the intermediate.

Experimental Protocol: GC-MS Headspace Analysis
  • System Preparation:

    • GC-MS System: A gas chromatograph with a mass selective detector and a headspace autosampler.

    • Column: A polar column (e.g., DB-624 or equivalent), which is suitable for separating a wide range of common organic solvents.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80 °C.

      • Equilibration Time: 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of each batch sample into a headspace vial.

    • Add a high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve the sample.

    • Spike with a known concentration of an internal standard.

  • Data Analysis:

    • Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents.

    • Quantify the identified solvents against a calibration curve.

Comparative Data: Residual Solvents
Batch IDIsobutanol (ppm)Toluene (ppm)Ethyl Acetate (ppm)
Reference Std. < 200 < 50 < 100
Batch 0011503080
Batch 0021802575
Batch 0031653585
Batch 004 175 40 82

Analysis: The residual solvent levels in Batch 004 are well within the limits established by the reference standard and are consistent with previous batches, indicating a reproducible purification process.

III. Structural and Physical Characterization

While chromatography provides information on purity, a suite of spectroscopic and thermal methods is necessary to confirm the structural integrity and physical properties of the molecule.

Structural Identity: NMR and FTIR
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the molecular structure. The chemical shifts, splitting patterns, and integrations of the protons and carbons in Batch 004 must be identical to those of the Reference Standard. This confirms the correct molecular structure and the absence of structural isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of Batch 004 should show the characteristic absorption bands for the amine (N-H stretch), amide (C=O stretch), and ether (C-O stretch) groups, and the overall fingerprint region should match the Reference Standard.

Thermal Properties: DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any polymorphic forms. A sharp, single endotherm at a consistent temperature across batches indicates high purity and a consistent crystalline form.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is useful for determining the amount of residual volatiles (water or solvents) and assessing the thermal stability of the compound.

Comparative Data: Physical and Structural Properties
Batch ID¹H NMRMelting Point (°C)
Reference Std. Conforms 155.2
Batch 001Conforms154.9
Batch 002Conforms155.5
Batch 003Conforms155.1
Batch 004 Conforms 155.3

Analysis: The structural and physical data for Batch 004 are in excellent agreement with the reference standard and previous batches. The conformity of the NMR spectra confirms the correct chemical structure, and the consistent melting point suggests a consistent polymorphic form and purity.

Conclusion

A robust analytical strategy is indispensable for ensuring the batch-to-batch consistency of a novel pharmaceutical intermediate like 4-Amino-3-isobutoxy-N-methylbenzamide. By employing a multi-faceted approach that combines chromatographic, spectroscopic, and thermal analyses, a comprehensive profile of each batch can be generated.

The data for "Batch 004" demonstrates a high degree of consistency with the established Reference Standard and the initial qualification batches across all tested parameters:

  • Purity and Impurity Profile: Consistent with the reference standard.

  • Residual Solvents: Well within established limits.

  • Structural Identity: Confirmed by NMR and FTIR.

  • Physical Properties: Consistent melting point, indicating a consistent solid form.

This rigorous, data-driven comparison provides a high level of confidence that "Batch 004" is equivalent to previous batches and is suitable for use in downstream manufacturing processes. Adherence to such a detailed and scientifically-grounded testing protocol is fundamental to ensuring the quality, safety, and efficacy of the final drug product.[5][6]

References

  • Vertex AI Search. Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Vertex AI Search. Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Intertek. cGMP Pharmaceutical Quality Control Testing.
  • PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates.

Sources

Validation

Comparative Biological Activity of Benzamide Intermediates: From HDAC Selectivity to Antimicrobial Potency

[1] Executive Summary Benzamide intermediates represent a privileged scaffold in medicinal chemistry, distinguished by their kinetic selectivity and versatility. Unlike hydroxamic acids (e.g., Vorinostat), which act as p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Benzamide intermediates represent a privileged scaffold in medicinal chemistry, distinguished by their kinetic selectivity and versatility. Unlike hydroxamic acids (e.g., Vorinostat), which act as pan-HDAC inhibitors with rapid-reversible kinetics, benzamide derivatives (e.g., Entinostat/MS-275) often exhibit slow, tight-binding kinetics , particularly against Class I Histone Deacetylases (HDACs). This guide objectively compares the biological activity of key benzamide intermediates, focusing on their structural optimization for anti-cancer (HDAC inhibition) and antimicrobial (QcrB/FtsZ inhibition) applications.

Mechanistic Basis & Pharmacophore Analysis

The biological potency of benzamide intermediates hinges on the "Zinc Binding Group" (ZBG) functionality. In HDAC inhibition, the ortho-amino benzamide moiety coordinates with the catalytic Zn²⁺ ion deep within the enzyme pocket.

Diagram 1: Benzamide Mechanism of Action (HDAC Class I)

This diagram illustrates the binding mode of aminobenzamides, highlighting the critical "Foot-Pocket" interaction that confers isoform selectivity (HDAC 1/2/3) over Class II HDACs.

Benzamide_MOA Benzamide Benzamide Scaffold (Ortho-Amino) Zinc Catalytic Zn2+ (Active Site) Benzamide->Zinc Chelation (Bidentate) Pocket 14 Å Internal Cavity (Hydrophobic Channel) Benzamide->Pocket Pi-Pi Stacking (Cap Group) FootPocket Foot Pocket (Selectivity Region) Benzamide->FootPocket Steric Exclusion (Class IIa) Effect Deacetylation Blockade (Epigenetic Modulation) Zinc->Effect Inhibits Catalysis

Caption: Mechanistic pathway of ortho-amino benzamides. The "Foot Pocket" interaction is the structural determinant for Class I selectivity, distinguishing benzamides from non-selective hydroxamates.

Comparative Analysis: Anti-Cancer Activity (HDAC Inhibitors)

This section compares the industry standard, Entinostat (MS-275) , against a novel optimized benzamide derivative, Compound 7j (2-amino-N-(4-substituted)benzamide analog), based on recent SAR data.

Structural Modifications
  • Entinostat (Reference): Contains a pyridin-3-ylmethylcarbamate cap. High metabolic stability but moderate potency.

  • Compound 7j (Optimized): Features a modified hydrophobic cap and an optimized linker length. The ortho-amino group remains conserved for Zn²⁺ binding.

Quantitative Performance Data

The following data demonstrates the superior potency of the optimized intermediate 7j in cellular assays, attributed to enhanced lipophilicity and cellular uptake.

MetricEntinostat (MS-275)Compound 7jFold Improvement
HDAC1 IC₅₀ (Enzyme) 243 nM180 nM 1.35x
HDAC3 IC₅₀ (Enzyme) 490 nM320 nM 1.53x
MCF-7 (Breast Cancer) IC₅₀ 4.60 µM0.83 µM 5.5x
T47D (Breast Cancer) IC₅₀ 2.22 µM1.40 µM 1.6x
Selectivity Profile Class I SelectiveClass I SelectiveComparable

Key Insight: While enzymatic inhibition is comparable, Compound 7j exhibits a 5.5-fold increase in antiproliferative potency in MCF-7 cells. This suggests that modifications to the benzamide "cap" region significantly influence membrane permeability (logP) without compromising the ZBG's affinity.

Secondary Comparison: Antimicrobial Potency

Benzamide intermediates also serve as scaffolds for antitubercular agents targeting QcrB (respiratory chain). Here, we compare a Morpholine-Benzamide (metabolically labile) against a Thiophene-Benzamide (Compound 16) .[1]

Compound ClassTargetIC₉₀ (M. tuberculosis)Selectivity Index (SI)Stability (Microsomes)
Morpholine-Benzamide QcrB2.8 µM>100Low (Labile)
Thiophene-Benzamide (16) QcrB0.13 µM >300 High

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of N-Substituted Benzamides (General Procedure)

Objective: Coupling of functionalized benzoic acid intermediates with amines.

  • Activation: Dissolve the substituted benzoic acid (1.0 eq) in dry DMF under N₂ atmosphere. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 30 min at 0°C to form the active ester.

  • Coupling: Add the requisite amine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation (TLC): Monitor reaction progress using 50:50 Ethyl Acetate:Hexane. The active ester spot (higher R_f) should disappear.

  • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Quantify IC₅₀ values for benzamide intermediates.

  • Reagent Prep: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Prepare HDAC1 recombinant enzyme solution in assay buffer (Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Incubation:

    • Add 10 µL of test compound (serially diluted in DMSO) to 96-well black plates.

    • Add 30 µL of HDAC1 enzyme solution. Incubate at 37°C for 30 mins (allows slow-binding equilibration).

  • Reaction: Add 10 µL of substrate (50 µM final). Incubate for 30 mins.

  • Termination: Add 50 µL of Developer/Stop Solution (Trypsin/Trichostatin A). Incubate 15 mins to release AMC fluorophore.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC₅₀.

Diagram 2: Experimental Workflow & Logic

This workflow emphasizes the critical "Go/No-Go" decision points in the synthesis and testing pipeline.

Workflow Start Start: Benzamide Design Synth Synthesis (HATU Coupling) Start->Synth QC QC: NMR & LC-MS (>95% Purity?) Synth->QC QC->Synth Fail (Re-purify) Assay HDAC Fluorometric Assay QC->Assay Pass Tox Toxicity Screen (HepG2 / Zebrafish) Assay->Tox IC50 < 1µM Decision Lead Candidate Selection Tox->Decision Low Tox

Caption: Integrated workflow for benzamide development. The QC step is a critical gatekeeper before biological investment.

Critical Evaluation & Safety

While benzamide intermediates offer superior selectivity over hydroxamates, researchers must address specific liabilities:

  • Solubility: Many ortho-amino benzamides exhibit poor aqueous solubility due to strong intramolecular Hydrogen bonding. Formulation often requires mesylate salt formation (as seen with Entinostat).

  • Toxicity: Recent studies (Result 1.20) indicate that certain halogenated benzamides (e.g., 3-Cl, 4-Cl analogs) may exhibit acute toxicity in zebrafish models (LC₅₀ ~19 mg/L). Early ADMET screening is mandatory.

  • Metabolic Stability: The amide bond is generally stable, but substitutions on the "cap" (e.g., morpholine) are metabolic soft spots. Replacing these with heteroaromatics (thiophene/pyridine) significantly extends half-life (Result 1.8).

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. (2025).

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH / PubMed. (2024).

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. (2025).

  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. (2022).

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. MDPI. (2010).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-isobutoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-isobutoxy-N-methylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.